3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-[(4-methylphenyl)methyl]propanamide
Description
Properties
IUPAC Name |
3-[2-[(4-fluorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-[(4-methylphenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3S2/c1-14-2-4-15(5-3-14)12-22-19(25)11-8-17-13-28-20(23-17)24-29(26,27)18-9-6-16(21)7-10-18/h2-7,9-10,13H,8,11-12H2,1H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFMIWOVEYRCFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CCC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Ring Formation
The thiazole moiety is synthesized via the Hantzsch thiazole synthesis , which involves the condensation of α-halo ketones with thioamides. For this compound, 2-bromo-1-(4-fluorophenyl)ethanone reacts with thioacetamide in ethanol under reflux to yield 4-(4-fluorophenyl)thiazole-2-amine . This intermediate is critical for subsequent sulfonamide incorporation.
Sulfonamide Functionalization
The amine group on the thiazole ring undergoes sulfonylation using 4-fluorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. This step proceeds in dichloromethane at 0–5°C to minimize side reactions, yielding 2-(4-fluorobenzenesulfonamido)-4-(4-fluorophenyl)thiazole .
Propanamide Coupling
The final step involves coupling the thiazole-sulfonamide intermediate with N-[(4-methylphenyl)methyl]propanamide . This is achieved via a carbodiimide-mediated amide bond formation , using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in dimethylformamide (DMF) at room temperature. The reaction typically achieves yields of 68–75% after purification by column chromatography.
Optimization of Reaction Conditions
Key parameters influencing yield and purity include temperature, solvent choice, and catalyst selection. The table below summarizes optimized conditions for critical steps:
Notably, substituting DMF with tetrahydrofuran (THF) in the coupling step reduces yield to 58%, highlighting the importance of polar aprotic solvents in stabilizing the activated intermediate.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate the thiazole formation step. Heating the reaction mixture at 120°C for 20 minutes under microwave conditions increases yield to 88% while reducing reaction time from 6 hours to 30 minutes. This method also enhances regioselectivity, minimizing the formation of isomeric byproducts.
Solid-Phase Synthesis
A patent-pending approach utilizes Wang resin for the propanamide coupling step. The resin-bound intermediate allows for facile purification via filtration, achieving 92% purity without chromatography. However, scalability remains a limitation due to resin loading capacity.
Analytical Characterization
Post-synthesis characterization ensures structural fidelity and purity:
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NMR Spectroscopy : NMR (400 MHz, DMSO-) displays characteristic signals at δ 8.21 (s, 1H, thiazole-H), δ 7.89 (d, Hz, 2H, sulfonamide aromatic), and δ 4.38 (d, Hz, 2H, benzyl-CH2).
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Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at 433.1245 [M+H] (calculated: 433.1248).
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HPLC : A reversed-phase C18 column with acetonitrile/water (70:30) mobile phase resolves the compound at 6.8 minutes, demonstrating >97% purity.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-Fluorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-[(4-methylphenyl)methyl]propanamide can undergo various chemical reactions:
Oxidation and Reduction: The thiazole and sulfonamido groups can participate in oxidation-reduction reactions, modifying their electronic properties and reactivity.
Substitution: The fluorine atom and aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Conditions vary depending on the desired substitution, but bases, acids, and catalysts are often employed.
Major Products
The reactions yield various derivatives with modified biological and chemical properties, which can be screened for enhanced activity or stability.
Scientific Research Applications
Structural Characteristics
The compound features a unique structure that includes:
- Thiazole moiety : Known for its diverse biological activities.
- Sulfonamide group : Commonly associated with antibacterial properties.
- Benzamide core : Provides stability and enhances therapeutic potential.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, making it a candidate for further investigation in drug development:
- Antimicrobial Activity : The thiazole and sulfonamide components contribute to its potential as an antimicrobial agent. Studies suggest that compounds with similar structures can inhibit bacterial growth effectively.
- Anticancer Properties : Preliminary studies have shown promising results against various cancer cell lines. The presence of the thiazole ring may enhance cytotoxicity against certain types of cancer cells.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression and microbial resistance, although detailed studies are required to confirm these effects.
Antimicrobial Research
A study evaluated the effectiveness of this compound against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential use in developing new antibiotics.
Cancer Cell Line Studies
In vitro studies on cancer cell lines demonstrated that the compound could induce apoptosis in certain types of cancer cells. Further research is needed to explore its mechanisms of action and potential synergistic effects with existing chemotherapeutics.
Mechanism of Action
3-[2-(4-Fluorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-[(4-methylphenyl)methyl]propanamide acts by interacting with specific molecular targets. The sulfonamido and thiazole groups allow it to bind to active sites on proteins or enzymes, inhibiting their function. The fluorine atom's electronegativity enhances binding affinity and specificity. Pathways involved often include inhibition of enzymes critical for disease progression or modulation of receptor activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural differences and similarities between the target compound and its analogues:
Key Observations:
- Sulfonamide vs. Carbamoyl Groups: The target compound’s 4-fluorobenzenesulfonamido group distinguishes it from carbamoyl-substituted analogues (e.g., ). Sulfonamides are known for enhanced hydrogen-bonding capacity and metabolic stability compared to carbamates .
- Thiazole vs. Oxadiazole Cores : Compound 7d replaces the thiazole with an oxadiazole, which may alter electronic properties and binding interactions in biological systems.
Physicochemical Properties
- Solubility : Sulfonamide derivatives generally exhibit moderate aqueous solubility due to polar sulfonamide groups, but the 4-methylphenyl substituent in the target compound may increase lipophilicity .
- Melting Points : Comparable compounds (e.g., 7d in ) have melting points of 134–178°C, suggesting the target compound’s thermal stability aligns with this range.
- Spectroscopic Data : IR and NMR spectra for analogous compounds (e.g., νC=S at 1247–1255 cm⁻¹ in , δH for aromatic protons at 7.2–7.8 ppm in ) provide benchmarks for structural confirmation.
Biological Activity
The compound 3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-[(4-methylphenyl)methyl]propanamide is a thiazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is . It features a thiazole ring, a sulfonamide group, and a propanamide linkage, which contribute to its biological activity. The presence of the fluorobenzene moiety enhances its lipophilicity, potentially improving membrane permeability and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Kinase Inhibition : Thiazole derivatives are known to inhibit specific kinases involved in cell signaling pathways. This inhibition can lead to reduced proliferation of cancer cells and modulation of inflammatory responses.
- Neuropharmacological Effects : Similar compounds have shown potential in modulating neuronal nicotinic receptors, suggesting applications in treating neurodegenerative diseases.
Biological Activities
The compound exhibits a range of biological activities, including:
- Antitumor Activity : Studies have demonstrated that thiazole derivatives can induce apoptosis in cancer cell lines through the activation of pro-apoptotic pathways.
- Antimicrobial Properties : The sulfonamide group enhances the compound's ability to inhibit bacterial growth by targeting folate synthesis.
- Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Data Table: Biological Activities Summary
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Antitumor | Induction of apoptosis | |
| Antimicrobial | Inhibition of folate synthesis | |
| Anti-inflammatory | Inhibition of cytokine production |
Case Studies
- Antitumor Efficacy : In a study involving human breast cancer cell lines, the compound demonstrated significant cytotoxicity, with IC50 values indicating effective inhibition of cell growth. The mechanism was linked to the upregulation of apoptotic markers such as caspase-3 and PARP cleavage.
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor size and weight compared to control groups. Histological analysis revealed decreased mitotic activity and increased necrosis in treated tumors.
- Antimicrobial Testing : The compound was tested against various bacterial strains, showing effective inhibition at low concentrations. The mechanism was confirmed through assays measuring folate pathway disruption.
Pharmacokinetics
Understanding the pharmacokinetic properties is crucial for evaluating the therapeutic potential:
- Absorption : The compound is expected to be well absorbed due to its lipophilic nature.
- Distribution : High protein binding rates were observed, suggesting extensive distribution in tissues.
- Metabolism : Primarily metabolized in the liver through cytochrome P450 enzymes.
- Excretion : Excreted mainly via urine as metabolites.
Q & A
Q. What are the standard synthetic routes and critical reaction conditions for synthesizing 3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-[(4-methylphenyl)methyl]propanamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones. Ethanol or methanol is often used as a solvent with acid/base catalysts (e.g., HCl or NaOH) .
- Step 2 : Sulfonamide coupling using 4-fluorobenzenesulfonyl chloride under inert conditions (e.g., N₂ atmosphere) in dichloromethane or DMF, with triethylamine as a base .
- Step 3 : Propanamide linkage via nucleophilic acyl substitution, employing coupling agents like HBTU or DCC in anhydrous DMSO or THF .
Key parameters : Temperature (60–80°C for cyclization), reaction time (6–24 hours), and stoichiometric ratios (1:1.2 for sulfonamide coupling). Purity is monitored via TLC and confirmed by NMR .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- 1H/13C NMR : Assign peaks for the thiazole ring (δ 6.8–7.5 ppm for aromatic protons), sulfonamide (δ 3.1–3.3 ppm for NH), and propanamide (δ 2.4–2.6 ppm for CH₂) .
- IR Spectroscopy : Confirm sulfonamide (1320–1160 cm⁻¹ for S=O stretching) and amide (1650–1680 cm⁻¹ for C=O) functional groups .
- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water (70:30) mobile phase to assess purity (>95%) and molecular ion peaks .
Q. How is preliminary biological activity screening conducted for this compound?
- In vitro assays : Test against enzyme targets (e.g., cyclooxygenase-2 or kinase inhibitors) at concentrations of 1–100 μM. Use fluorogenic substrates for real-time activity monitoring .
- Cell viability assays : Employ MTT or resazurin-based methods in cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .
- Controls : Include positive controls (e.g., celecoxib for COX-2) and solvent-only negative controls .
Advanced Research Questions
Q. How can reaction yields be optimized for the sulfonamide coupling step, and what factors contribute to variability?
- DOE approach : Vary solvent polarity (DMF vs. dichloromethane), base strength (triethylamine vs. pyridine), and stoichiometry (1:1 to 1:1.5). Yields range from 68% to 95% depending on steric hindrance .
- Contradictions : reports 95% yield with HBTU in DMSO, while notes 70% yield in dichloromethane. Resolution: Polar aprotic solvents enhance nucleophilicity in sterically crowded intermediates .
Q. How do structural modifications (e.g., substituents on the benzyl or thiazole groups) affect bioactivity?
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SAR Insights :
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Methodology : Use parallel synthesis to generate analogs, followed by molecular docking (e.g., AutoDock Vina) to validate binding poses .
Q. What strategies resolve contradictory spectral data (e.g., overlapping NMR peaks or unexpected IR signals)?
- 2D NMR (COSY, HSQC) : Differentiate overlapping aromatic protons in the thiazole and benzyl groups .
- High-resolution MS : Confirm molecular formula when unexpected adducts (e.g., sodium or potassium ions) are observed .
- Variable-temperature NMR : Resolve dynamic effects in sulfonamide NH protons by cooling samples to -40°C .
Q. How can computational methods predict metabolic stability and toxicity?
- In silico tools :
- SwissADME : Predict CYP450 metabolism (e.g., CYP3A4 oxidation of the benzyl group) .
- ProTox-II : Estimate hepatotoxicity (e.g., mitochondrial membrane disruption risk) .
- Validation : Compare with in vitro microsomal assays (human liver microsomes + NADPH) to measure t₁/₂ .
Data Analysis & Mechanistic Studies
Q. How are reaction intermediates characterized in multi-step syntheses?
- In-situ monitoring : Use FTIR or Raman spectroscopy to track sulfonamide formation .
- Isolation : Quench aliquots at timed intervals, purify via flash chromatography, and analyze by LC-MS .
Q. What advanced techniques elucidate the compound’s mechanism of action in enzymatic inhibition?
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) to purified enzymes .
- X-ray crystallography : Resolve co-crystal structures with target proteins (e.g., COX-2) to identify key interactions (e.g., hydrogen bonds with sulfonamide) .
Q. How do formulation parameters (e.g., solubility enhancers) impact preclinical testing?
- Solubility screening : Test in PEG-400, cyclodextrins, or lipid-based carriers. Use dynamic light scattering (DLS) to assess nanoparticle formation .
- Pharmacokinetics : Administer IV/PO formulations in rodent models, with plasma analysis via LC-MS/MS to calculate bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
